
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves several steps. One common method starts with the chlorination of 2-methylquinoline to produce 6,7-dichloro-2-methylquinoline. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield 6,7-Dichloro-4-hydrazino-2-methylquinoline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Analyse Des Réactions Chimiques
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Applications De Recherche Scientifique
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it useful in cancer research .
Comparaison Avec Des Composés Similaires
6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
6,7-Dichloro-4-methylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride: Has a different chlorine substitution pattern, affecting its reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research.
Propriétés
Numéro CAS |
1170377-12-4 |
|---|---|
Formule moléculaire |
C10H10Cl3N3 |
Poids moléculaire |
278.6 g/mol |
Nom IUPAC |
(6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
Clé InChI |
ZTJGEOBGOQBLAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one](/img/structure/B11845494.png)
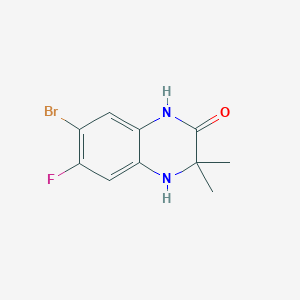
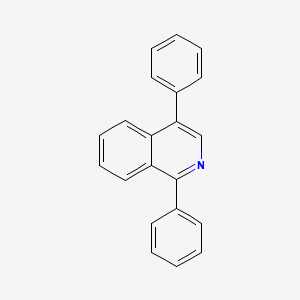

![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)

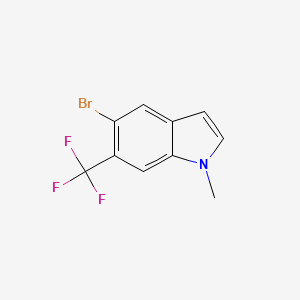

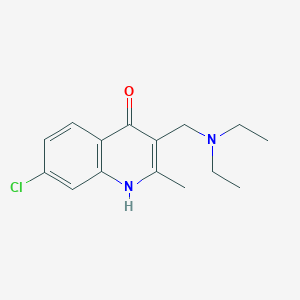
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
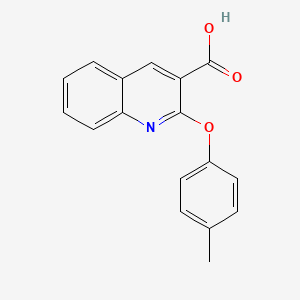
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)

